molecular formula C10H14N5O14P3 B14612687 GTP Dialdehyde CAS No. 58045-02-6

GTP Dialdehyde

Cat. No.: B14612687
CAS No.: 58045-02-6
M. Wt: 521.16 g/mol
InChI Key: WBRWDENTTNQUMV-SPGJFGJESA-N
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Description

Guanosine triphosphate dialdehyde, commonly referred to as GTP dialdehyde, is a modified form of guanosine triphosphate. It is characterized by the presence of aldehyde groups at the 2’ and 3’ positions of the ribose moiety. This compound is known for its ability to irreversibly inhibit G-protein-mediated signal transduction by covalently modifying the guanine nucleotide-binding site of G-proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanosine triphosphate dialdehyde typically involves the oxidation of guanosine triphosphate. One common method is the periodate oxidation of guanosine triphosphate, which selectively oxidizes the vicinal diol groups on the ribose moiety to form the dialdehyde . The reaction is usually carried out in an aqueous solution at a neutral pH, and the product is purified using chromatographic techniques.

Industrial Production Methods

Industrial production of guanosine triphosphate dialdehyde follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Guanosine triphosphate dialdehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Guanosine triphosphate dialdehyde exerts its effects by covalently modifying the guanine nucleotide-binding site of G-proteins. The aldehyde groups react with nucleophilic residues, such as lysine or cysteine, in the binding site, forming stable covalent bonds. This modification prevents the binding of guanosine triphosphate and guanosine diphosphate, thereby inhibiting the activation and signaling functions of the G-protein . The disruption of G-protein signaling pathways can have significant effects on various cellular processes, including cell proliferation, differentiation, and migration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanosine triphosphate dialdehyde is unique due to its ability to irreversibly inhibit G-protein-mediated signal transduction. Unlike other guanine nucleotides, the presence of aldehyde groups allows it to form covalent bonds with nucleophilic residues in the guanine nucleotide-binding site, leading to permanent inhibition of G-protein function . This property makes it a valuable tool for studying G-protein signaling pathways and developing potential therapeutic agents targeting these pathways .

Properties

CAS No.

58045-02-6

Molecular Formula

C10H14N5O14P3

Molecular Weight

521.16 g/mol

IUPAC Name

(2R)-2-(2-amino-6-oxo-1H-purin-9-yl)-2-[(2R)-1-[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]-3-oxopropan-2-yl]oxyacetic acid

InChI

InChI=1S/C10H14N5O14P3/c11-10-13-6-5(7(17)14-10)12-3-15(6)8(9(18)19)27-4(1-16)2-30(20,21)28-32(25,26)29-31(22,23)24/h1,3-4,8H,2H2,(H,18,19)(H,20,21)(H,25,26)(H2,22,23,24)(H3,11,13,14,17)/t4-,8-/m1/s1

InChI Key

WBRWDENTTNQUMV-SPGJFGJESA-N

Isomeric SMILES

C1=NC2=C(N1[C@@H](C(=O)O)O[C@@H](CP(=O)(O)OP(=O)(O)OP(=O)(O)O)C=O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C(C(=O)O)OC(CP(=O)(O)OP(=O)(O)OP(=O)(O)O)C=O)N=C(NC2=O)N

Origin of Product

United States

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